N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, has been found to interact with several targets. One of the primary targets is the kinase p70S6Kβ, which features an equivalent cysteine . This kinase is involved in protein synthesis and cell proliferation, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its targets through a process known as covalent bonding. This involves the sharing of electron pairs between the compound and its target, leading to a stable chemical bond . This interaction can result in changes to the target’s function, potentially inhibiting its activity and leading to therapeutic effects.
Biochemical Pathways
Given its interaction with kinases like p70s6kβ, it’s likely that it impacts pathways related to protein synthesis and cell growth
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, if the compound effectively inhibits the activity of p70S6Kβ, this could result in decreased protein synthesis and cell proliferation . This could potentially lead to therapeutic effects in conditions characterized by excessive cell growth.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C16H16N4O with a molecular weight of approximately 284.33 g/mol. The structure comprises a benzo[d]thiazole core linked to a pyridine and pyrazole moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- Compounds containing 1H-pyrazole structures have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
- A study demonstrated that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential enzymes for bacterial DNA replication, suggesting potential antibacterial properties alongside anticancer activity .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of compounds:
Compound Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Enhances anticancer properties |
Variations in the pyrazole moiety | Alters selectivity towards cancer cell types |
Presence of electron-withdrawing groups | Increases potency against bacterial targets |
For instance, the introduction of halogen substituents on the aromatic rings has been associated with increased cytotoxicity towards cancer cells, while maintaining selectivity for bacterial targets .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Anticancer Efficacy : A compound structurally similar to this compound demonstrated significant tumor growth inhibition in xenograft models, showcasing its potential as an effective anticancer agent .
- Antimicrobial Studies : A derivative exhibited strong inhibitory effects on biofilm formation in E. coli, indicating its potential use in treating infections where biofilm formation is a critical factor .
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHEOYJWFKFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.